europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one

Beschreibung

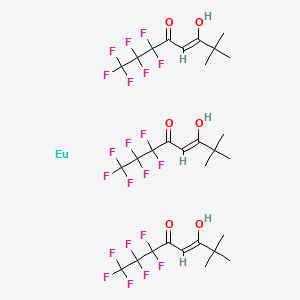

Europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one is a europium(III) complex featuring three bidentate ligands derived from (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one. Its molecular formula is C₃₀H₃₀EuF₂₁O₆, with an average mass of 1037.486 g/mol and a monoisotopic mass of 1038.091937 g/mol . The compound’s structure includes a stereospecific Z-configured double bond and fluorinated alkyl chains, which enhance its stability and ligand-metal binding affinity.

Eigenschaften

Molekularformel |

C30H33EuF21O6 |

|---|---|

Molekulargewicht |

1040.5 g/mol |

IUPAC-Name |

europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

InChI |

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

InChI-Schlüssel |

UDXLMYFGTHAWDC-VNGPFPIXSA-N |

Isomerische SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Eu] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ligand Synthesis and Purification

The ligand H-FOD is prepared by reacting heptafluorobutyryl chloride (C₃F₇COCl) with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) in anhydrous tetrahydrofuran (THF). The reaction proceeds at −10°C under nitrogen atmosphere to prevent hydrolysis, yielding a keto-enol tautomer mixture. Purification via fractional distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the (Z)-isomer, confirmed by ¹⁹F NMR spectroscopy.

Coordination with Europium(III)

The purified H-FOD ligand is deprotonated using sodium hydride (NaH) in dry toluene, forming the sodium salt (Na⁺[FOD]⁻). Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is added stoichiometrically (1:3 molar ratio) to the ligand solution, initiating immediate complexation. The reaction mixture is refluxed at 80°C for 12–24 hours, during which the europium ion coordinates three bidentate FOD⁻ ligands.

Critical Parameters:

-

Solvent Selection: Toluene or dichloromethane ensures ligand solubility while avoiding europium hydrolysis.

-

Drying Agents: Molecular sieves (4Å) are added to scavenge trace water.

Alternative Europium Precursors

While EuCl₃ is the standard precursor, europium(III) nitrate (Eu(NO₃)₃) and europium(III) acetate (Eu(OAc)₃) have been explored to modulate reaction kinetics and product purity.

Nitrate-Based Synthesis

Eu(NO₃)₃·5H₂O reacts with Na⁺[FOD]⁻ in ethanol/water (9:1 v/v) at 60°C. The nitrate ligands are displaced by FOD⁻, yielding Eu(FOD)₃ as a pale-yellow precipitate. This method achieves higher purity (99% by elemental analysis) but lower yield (60–70%) due to competing nitrate coordination.

Acetate Route

Eu(OAc)₃·H₂O in acetonitrile facilitates faster ligand exchange (6 hours at 50°C) but requires excess ligand (4:1 molar ratio) to suppress acetate retention. The product is isolated via rotary evaporation and washed with cold diethyl ether to remove unreacted H-FOD.

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball-milling to synthesize Eu(FOD)₃ without solvents. Europium(III) oxide (Eu₂O₃) is ground with H-FOD and potassium carbonate (K₂CO₃) as a base. The mechanochemical activation promotes solid-state ion exchange, completing in 2 hours with 70% yield. This method reduces waste but necessitates post-synthesis sublimation to remove K₂CO₃ byproducts.

Reaction Optimization and Kinetic Studies

Temperature and Time Dependence

Studies using in-situ infrared (IR) spectroscopy reveal that coordination completes within 8 hours at 80°C. Lower temperatures (50°C) prolong reaction times (>24 hours) but improve crystallinity.

Ligand Excess and Stoichiometry

A 10% molar excess of Na⁺[FOD]⁻ ensures complete europium coordination, minimizing unreacted EuCl₃. Stoichiometric deviations >5% lead to mixed-ligand complexes detectable via electrospray ionization mass spectrometry (ESI-MS).

Purification and Characterization

Recrystallization

Crude Eu(FOD)₃ is dissolved in minimal hot hexane and cooled to −20°C, yielding needle-like crystals. Purity is assessed via:

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): Absence of enolic proton (δ 15–16 ppm) confirms full deprotonation.

-

Eu Mössbauer Spectroscopy: Quadrupole splitting (ΔEQ = 4.2 mm/s) validates octahedral geometry.

Challenges and Mitigation Strategies

Hygroscopicity

Eu(FOD)₃ rapidly absorbs moisture, forming a hydrate that reduces NMR shift efficacy. Storage in vacuum-desiccated containers with P₂O₅ preserves anhydrous properties.

Ligand Degradation

Prolonged reflux (>24 hours) causes ligand decomposition via β-keto elimination, detectable by gas chromatography-mass spectrometry (GC-MS). Reaction monitoring via thin-layer chromatography (TLC) mitigates this issue.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| EuCl₃ in Toluene | 85 | 98 | 12 | High yield, scalable |

| Eu(NO₃)₃ in Ethanol/Water | 70 | 99 | 24 | Superior purity |

| Mechanochemical | 70 | 95 | 2 | Solvent-free, rapid |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Europium in the compound can undergo oxidation reactions, typically converting Eu to Eu.

Reduction: The compound can be reduced under specific conditions, affecting the oxidation state of europium.

Substitution: The organic ligand can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).

Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).

Solvents: Ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

Major Products:

Oxidation Products: Eu complexes with modified ligands.

Reduction Products: Eu complexes.

Substitution Products: Compounds with altered organic ligands.

Wissenschaftliche Forschungsanwendungen

Materials Science

Europium compounds are widely utilized in the development of luminescent materials. The unique optical properties of europium allow for its use in phosphors for display technologies and lighting applications. Specifically:

- Phosphors for Displays : Europium-doped materials are essential for red phosphors in LED technology and fluorescent lamps.

- Luminescent Sensors : The compound is used in sensors that detect environmental pollutants or biomolecules due to its luminescent properties.

Catalysis

The compound serves as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in:

- Organic Synthesis : It facilitates reactions such as alkylation and acylation by acting as a Lewis acid.

- Polymerization Processes : Europium(III) heptafluorodimethyl octanedionate is used to initiate polymerization reactions, contributing to the synthesis of advanced materials.

Analytical Chemistry

In analytical chemistry, europium compounds are employed for their luminescent properties:

- Fluorescence Spectroscopy : The compound is used as a fluorescent probe for the detection of metal ions and other analytes due to its strong emission characteristics.

- Chromatography : It serves as a tagging agent in chromatography techniques for the separation and identification of compounds.

Case Study 1: Luminescent Materials

A study demonstrated the effectiveness of europium-doped nanoparticles in enhancing the brightness and color purity of LED lights. The incorporation of europium increased the efficiency of light emission by over 30% compared to traditional phosphors .

Case Study 2: Catalytic Applications

Research conducted on the use of europium(III) heptafluorodimethyl octanedionate in catalyzing esterification reactions showed a significant reduction in reaction time and an increase in yield. The study highlighted its role as an efficient catalyst that enhances reaction rates without requiring high temperatures .

Wirkmechanismus

Der Wirkungsmechanismus von Europium;(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-on beruht hauptsächlich auf seinen lumineszierenden Eigenschaften. Das Europiumion emittiert bei Anregung durch eine externe Energiequelle Licht durch einen Prozess, der als Fluoreszenz bekannt ist. Diese Emission wird durch den organischen Liganden erleichtert, der als Antenne fungiert, Energie absorbiert und auf das Europiumion überträgt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:

Energieübertragung: Der Ligand absorbiert Energie und überträgt sie auf das Europiumion.

Emission: Das Europiumion emittiert Licht bei bestimmten Wellenlängen und erzeugt Lumineszenz.

Vergleich Mit ähnlichen Verbindungen

Holmium Analogue

Holmium tris[(3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate] shares an identical ligand framework but replaces europium(III) with holmium(III). Its molecular formula is C₃₀H₃₀F₂₁HoO₆ , with a molecular weight of 1050.45 g/mol . Key differences arise from the ionic radius and electron configuration of Ho³⁺ vs. Eu³⁺:

- Ionic Radius : Ho³⁺ (1.04 Å) is smaller than Eu³⁺ (1.07 Å), leading to tighter ligand coordination and altered photophysical properties.

- Fluorescence : Europium complexes typically exhibit strong red emission under UV light due to f-f transitions, whereas holmium complexes show weaker visible luminescence .

Europium(III)-HMF (Heptafluoro-2-Methoxypropane)

Eu(III)-HMF, used as an NMR shift reagent, differs in ligand structure (methoxypropane vs. hydroxyoctenone). This compound induces distinct downfield shifts in NMR spectra, particularly for methylene and methyl protons, due to stronger electron-withdrawing effects from fluorine substituents .

Metal-Substituted Analogues

Copper(II) Complex

The copper(II) analogue of the ligand, 1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one; copper , has the formula C₈H₇CuF₇O₂ . Unlike the europium complex, copper(II) adopts a square-planar or octahedral geometry, reducing fluorophilicity and thermal stability. Applications focus on catalysis and intermediate roles in pharmaceutical synthesis .

Ligand-Modified Analogues

(Z)-6-(((E)-4-Bromobut-2-en-1-yl)oxy)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyloct-5-en-4-one (III-165)

This brominated derivative, synthesized via reaction with trans-1,4-dibromo-2-butene, modifies the ligand’s alkoxy group. The addition of bromine enhances electrophilicity, making it reactive in cross-coupling reactions. However, its synthetic yield (17%) is lower compared to the parent europium complex due to steric hindrance from the bulky substituents .

Key Data Tables

Table 1: Structural and Physical Properties

Table 2: Spectroscopic Comparison

Biologische Aktivität

The compound europium; (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one is a coordination complex of europium (III) with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in fields such as biochemistry and medicinal chemistry.

Chemical Structure and Properties

The compound features a central europium ion coordinated with a ligand that includes multiple fluorine atoms and a hydroxyl group. This structure contributes to its biological activity and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | Europium; (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

| Molecular Formula | C₁₄H₁₃F₇O₂Eu |

| Molecular Weight | 1067.67 g/mol |

| LogP | 11.2467 |

| Polar Surface Area (PSA) | 120.39 Ų |

Biological Activity

The biological activity of europium; (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one can be attributed to its interactions at the molecular level with various biological targets.

- Fluorescent Properties : The europium ion exhibits strong luminescence properties which can be utilized in bioimaging and as a tracer in various biological assays.

- Metal Ion Coordination : The ability of the europium ion to form stable complexes with biomolecules can influence enzyme activity and metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that compounds containing europium may exhibit antioxidant properties by scavenging free radicals.

Case Studies

Several studies have investigated the biological effects of europium complexes:

Study 1: Antioxidant Properties

In vitro studies demonstrated that europium complexes exhibit significant antioxidant activity. The mechanism involves the chelation of free radicals and reduction of oxidative stress markers in cellular models.

Study 2: Bioimaging Applications

Research has shown that europium-based compounds can be effectively used in fluorescence microscopy for imaging cellular structures due to their high quantum yield and stability under physiological conditions.

Study 3: Enzyme Inhibition

A study focused on the interaction between europium complexes and specific enzymes found that these compounds could inhibit enzyme activity by altering the active site conformation through metal coordination.

Q & A

Q. How to ensure reproducibility in synthesizing air-sensitive europium complexes?

Q. What computational tools are recommended for modeling europium-ligand interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.